![molecular formula C18H23N5O3S B2818675 乙基-4-(2-(2-((6-甲基吡啶-2-基)氨基)噻唑-4-基)乙酰哌嗪-1-羧酸酯 CAS No. 1226435-25-1](/img/structure/B2818675.png)
乙基-4-(2-(2-((6-甲基吡啶-2-基)氨基)噻唑-4-基)乙酰哌嗪-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate was achieved via the Hantzsch reaction and partial in situ transesterification during recrystallization .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of rat neuronal nitric oxide synthase heme domain in complex with (S)-6-(2-Amino-2-(3-(2-(6-amino-4-methylpyridin-2-yl) ethyl)phenyl)ethyl)-4-methylpyridin-2-amine was reported .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, related compounds have been studied. For instance, the reaction of cyanoacrylamide derivatives with bi-nucleophile as hydrazine hydrate and thiosemicarbazide afforded the corresponding pyrazole derivatives .科学研究应用
代谢途径和处置
乙基 4-(2-(2-((6-甲基吡啶-2-基)氨基)噻唑-4-基)乙酰)哌嗪-1-羧酸酯和类似化合物已被研究其在人类和其他生物中的代谢途径和处置。例如,对 SB-649868(一种食欲素 1 和 2 受体拮抗剂)的处置和代谢的研究表明,其主要通过粪便大量代谢和消除,通过尿液排泄较少。该研究重点介绍了该化合物的复杂代谢过程,包括氧化和重排,从而产生各种代谢物 (Renzulli 等人,2011)。
另一个例子涉及齐普罗尔的代谢,研究表明它部分以未转化形式消除,经历了 N-脱烷基化、氧化和羟基化等过程以产生几种代谢物。这项研究强调了这类化合物经历的广泛生物转化及其对药物开发和治疗应用的潜在影响 (Constantin & Pognat,1978)。
药代动力学和排泄
对类似于 CP-945,598(一种大麻素 CB1 受体拮抗剂)的化合物的药代动力学和排泄的研究揭示了了解吸收率、代谢途径和消除途径对于有效开发治疗剂的重要性。这项特定研究显示吸收缓慢,Tmax 为 6 小时,代谢广泛,不到 2% 的剂量以未改变的药物形式回收,表明该化合物在体内发生了显着转化 (Miao 等人,2012)。
毒性和安全性评估
当与庆大霉素合用时,头孢唑酮等化合物的安全性及潜在肾毒性也已得到评估,这强调了仔细评估药物相互作用和副作用的必要性。这些研究为安全有效地使用新的药理剂提供了有价值的数据 (Mondorf Aw,1979)。
属性
IUPAC Name |
ethyl 4-[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-3-26-18(25)23-9-7-22(8-10-23)16(24)11-14-12-27-17(20-14)21-15-6-4-5-13(2)19-15/h4-6,12H,3,7-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQVTFFPRTXKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。